molecular formula C23H22F2 B14268827 1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene CAS No. 137528-86-0

1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene

Cat. No.: B14268827
CAS No.: 137528-86-0
M. Wt: 336.4 g/mol
InChI Key: LENDRZKMOLEYAG-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with two fluorine atoms and a biphenyl group with a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene typically involves the following steps:

    Formation of the Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate through a Suzuki coupling reaction. This reaction uses a palladium catalyst to couple a halogenated benzene with a boronic acid derivative.

    Introduction of the Pentyl Chain: The pentyl chain is introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the biphenyl intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Fluorination: The final step involves the selective fluorination of the benzene ring using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The fluorine atoms on the benzene ring make it less reactive towards EAS, but the biphenyl group can still undergo nitration, sulfonation, and halogenation under appropriate conditions.

    Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing fluorine atoms facilitates NAS reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid or chlorosulfonic acid.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

    NAS: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Nitration: Nitro derivatives of the biphenyl group.

    Sulfonation: Sulfonic acid derivatives.

    Halogenation: Halogenated biphenyl derivatives.

    NAS: Substituted biphenyl derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system and electron-withdrawing fluorine atoms.

    Materials Science: Incorporated into polymers and liquid crystals to enhance their thermal and mechanical properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.

    Analytical Chemistry: Used as a standard or reference compound in spectroscopic and chromatographic analyses.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene depends on its application:

    Organic Electronics: The compound’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in organic semiconductors and LEDs.

    Medicinal Chemistry: The biphenyl and fluorine substituents can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,3-Difluorobenzene: Lacks the biphenyl and pentyl substituents, making it less complex and less versatile in applications.

    4-Pentylbiphenyl: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    1,3-Difluoro-5-phenylbenzene: Similar structure but without the pentyl chain, affecting its solubility and interaction with other molecules.

Uniqueness: 1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene is unique due to its combination of fluorine atoms, biphenyl group, and pentyl chain. This combination imparts distinct electronic, thermal, and mechanical properties, making it suitable for a wide range of applications in materials science, organic electronics, and medicinal chemistry.

Properties

CAS No.

137528-86-0

Molecular Formula

C23H22F2

Molecular Weight

336.4 g/mol

IUPAC Name

1,3-difluoro-5-[4-(4-pentylphenyl)phenyl]benzene

InChI

InChI=1S/C23H22F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-22(24)16-23(25)15-21/h6-16H,2-5H2,1H3

InChI Key

LENDRZKMOLEYAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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